molecular formula C20H24FN3O4S B3014190 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-08-4

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B3014190
CAS No.: 897611-08-4
M. Wt: 421.49
InChI Key: GBZYHLKLJQDNEH-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A study highlighted the synthesis of a new sulfonate reagent, which, while not directly mentioning 3-Fluoro-N-(2-((4-(2-Methoxyphenyl)Piperazin-1-Yl)Sulfonyl)Ethyl)Benzamide, involves similar chemistry principles. The reagent, designed for analytical derivatization in liquid chromatography, consists of a fluorophore for sensitive detection post-tagging to an analyte and a tertiary amino function for removal after derivatization by acid treatment (Hsin‐Lung Wu et al., 1997).

Serotonin 1A Receptor Imaging in Alzheimer's Disease

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, was utilized in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This illustrates the compound's relevance in neurodegenerative disease research and its potential for studying serotonin receptor distributions (V. Kepe et al., 2006).

Development of Fluorine-18-Labeled Antagonists

Research into the synthesis of fluorinated derivatives of a specific compound, aiming to enhance the pharmacokinetic properties for serotonin 1A (5-HT1A) receptor imaging, reflects the broader scope of utilizing fluoro-substituted benzamides in developing radiolabeled antagonists for neuroimaging purposes (Lixin Lang et al., 1999).

Enhancing PET Imaging through Cytochrome P450 Inhibition

A study demonstrated that disulfiram, an inhibitor of the cytochrome P450 enzyme, significantly reduced the defluorination of 18F-FCWAY (a compound structurally related to this compound), thereby enhancing the visualization of serotonin 5-HT1A receptors in the human brain for PET imaging. This research underlines the importance of chemical modifications and enzymatic inhibition in improving the utility of fluoro-substituted benzamides for medical imaging (Y. Ryu et al., 2007).

Metabolic Pathway Elucidation

Investigating the oxidative metabolism of Lu AA21004, a novel antidepressant, revealed the involvement of multiple cytochrome P450 enzymes in its metabolism, highlighting the complexity of metabolic pathways for fluoro-substituted benzamides and the significance of understanding these pathways for drug development and safety assessment (Mette G. Hvenegaard et al., 2012).

Future Directions

The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential biological activities . Additionally, more comprehensive studies on their physical and chemical properties, safety and hazards, and mechanisms of action could provide valuable insights.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYHLKLJQDNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.